7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with a methyl group at the 7th position and a carboxylic acid group at the 6th position.
Synthetic Routes and Reaction Conditions:
Microwave-Mediated Synthesis: One of the efficient methods for synthesizing 1,2,4-triazolo[1,5-a]pyrimidines involves the use of enaminonitriles and benzohydrazides under microwave conditions. This method is catalyst-free and additive-free, making it eco-friendly.
Mechanochemical Method: Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The use of microwave irradiation and mechanochemical methods are preferred due to their efficiency and eco-friendliness.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole or pyrimidine rings, leading to the formation of partially or fully reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or partially reduced heterocycles.
Substitution: Formation of substituted triazolopyrimidines with various functional groups.
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to exhibit a broad range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects .
Mode of Action
For instance, a compound based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold was found to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, leading to a variety of biological effects .
Result of Action
Related compounds have shown a range of biological activities, such as antiviral effects and anti-inflammatory activity .
Scientific Research Applications
7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used in the development of agrochemicals and other industrial applications.
Comparison with Similar Compounds
7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride: This compound has a similar triazolopyrimidine structure but with an amine group at the 2nd position instead of a carboxylic acid group.
5-Methyl-7-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine: This compound has a hydroxyl group at the 7th position instead of a methyl group.
Uniqueness: 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group at the 6th position enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-4-5(6(12)13)2-8-7-9-3-10-11(4)7/h2-3H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOKDIPFAIFLOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC=NN12)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.